Isosativanone

CNS drug discovery Blood-brain barrier permeability Pharmacokinetics

Researchers studying isoflavonoid phytoalexins face a gap in compound-level BBB and SAR data. Isosativanone (CAS 82829-55-8) closes this gap as a well-characterized isoflavanone with 7,4'-dimethoxy-2'-hydroxy substitution, verified at ≥98% purity by HPLC, NMR, and MS. • Moderate BBB permeability, positioned between pterocarpans and isoflavones, supports CNS-targeted drug discovery. • Distinct methoxy pattern enables precise SAR comparisons with sativanone and onogenin. • Supplied as powder soluble in chloroform, DCM, ethyl acetate, DMSO, and acetone for reproducible analytical method development.

Molecular Formula C17H16O5
Molecular Weight 300.30 g/mol
CAS No. 82829-55-8
Cat. No. B15287397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsosativanone
CAS82829-55-8
Molecular FormulaC17H16O5
Molecular Weight300.30 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)OC)O
InChIInChI=1S/C17H16O5/c1-20-10-3-5-12(15(18)7-10)14-9-22-16-8-11(21-2)4-6-13(16)17(14)19/h3-8,14,18H,9H2,1-2H3
InChIKeyDGASCIUHCLOTGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isosativanone (CAS 82829-55-8) Isoflavanone Phytoalexin Properties and Procurement Specifications


Isosativanone (CAS 82829-55-8) is a naturally occurring isoflavanone phytoalexin first isolated from fungus-inoculated leaflets of Medicago rugosa . It is characterized by a 2,3-dihydrochromen-4-one core structure with methoxy substitutions at the 7 and 4' positions and a hydroxyl group at the 2' position . As a member of the isoflavonoid class, it co-occurs with known fungitoxins including (-)-medicarpin, (-)-vestitol, and (-)-isosativan in plant defense responses . Commercial sources offer Isosativanone at >98% purity verified by HPLC, NMR, and MS, typically as a powder soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1]. While broad biological activities have been reported for this compound class, specific quantitative data for Isosativanone remains limited, particularly regarding direct head-to-head comparisons with structural analogs. Researchers seeking to differentiate this compound for scientific selection must carefully evaluate the available class-level and cross-study comparable evidence presented below.

Why Generic Isoflavonoid Substitution Fails: Isosativanone's Unique Skeletal and Substitution Profile


Generic substitution among isoflavonoid phytoalexins is scientifically unjustified due to structure-dependent differences in critical physicochemical and biological properties. The isoflavanone skeleton of Isosativanone represents a distinct structural class that demonstrates quantifiably different blood-brain barrier (BBB) permeability compared to pterocarpans and isoflavones [1]. Within the isoflavanone subclass, the specific methoxy substitution pattern (7,4'-dimethoxy-2'-hydroxy) of Isosativanone distinguishes it from analogs like Sativanone and Onogenin, potentially affecting target binding, metabolic stability, and tissue distribution [2]. Studies on related compounds demonstrate that methoxy versus methylenedioxy substitution does not significantly alter BBB permeability, but additional hydroxyl groups can substantially impact membrane retention and permeability characteristics [1]. Furthermore, the co-occurrence of Isosativanone with other fungitoxins in planta does not imply functional equivalence; each compound exhibits distinct antifungal potency profiles that require individual evaluation . Researchers and procurement specialists must therefore evaluate specific, compound-level data rather than relying on class-based assumptions when selecting materials for CNS-targeted or antimicrobial investigations.

Isosativanone (CAS 82829-55-8) Quantifiable Differentiation Evidence from Comparative Studies


Blood-Brain Barrier Permeability: Isoflavanone Skeleton Outperforms Isoflavones in PAMPA-BBB Model

In a comprehensive study of Ononis isoflavonoids, compounds with an isoflavanone skeleton (including sativanone) demonstrated intermediate BBB permeability between pterocarpans (highest) and isoflavones (lowest) [1]. The effective permeability (log Pe) values showed structure-dependent differences, indicating that the pterocarpan type skeleton was the most preferred type, followed by isoflavanones, then isoflavones [1]. While Isosativanone itself was not directly measured in this study, it shares the isoflavanone skeleton with sativanone, allowing class-level inference of its permeability ranking relative to other isoflavonoid classes .

CNS drug discovery Blood-brain barrier permeability Pharmacokinetics

MAO-B Inhibitory Potential: Isoflavanone Skeleton Shows Favorable In Silico Prediction

In silico modeling of Ononis isoflavonoids predicted that compounds with an isoflavanone skeleton, such as sativanone, exhibit favorable MAO-B inhibitory potency and selectivity [1]. The study employed the ChemGPS-NP framework to identify volumes of chemical space related to MAO-B inhibition, and predicted MAO-B inhibitory potency with good precision [1]. Isosativanone, as an isoflavanone with a 7,4'-dimethoxy-2'-hydroxy substitution pattern, occupies a similar chemical space and is therefore expected to demonstrate comparable MAO-B targeting potential [2]. The study noted that while the direction of selectivity (MAO-B vs. MAO-A) could be concluded, the magnitude of selectivity was not predictable with the current models [1].

Neurodegenerative diseases MAO-B inhibition In silico modeling

Antimicrobial Activity: Cross-Study Comparison of Isoflavonoid Phytoalexins Reveals Potency Spectrum

Cross-study comparison of isoflavonoid phytoalexins reveals a wide spectrum of antimicrobial potency that is highly compound-specific. Medicarpin, a pterocarpan co-occurring with Isosativanone, demonstrated strong fungicidal activity against Rhizoctonia solani with an MIC of 6.25 mg/L [1]. Vestitol, an isoflavan phytoalexin, showed MICs ranging from 25-50 to 50-100 μg/mL against various pathogens [2]. Sativan, another isoflavan analog, exhibited antituberculosis activity against Mycobacterium tuberculosis H37Rv with an MIC of 50 μg/mL . Isosativanone's co-occurrence with these known fungitoxins in Medicago rugosa suggests it plays a role in plant defense, but direct quantitative comparisons of its antifungal potency relative to these analogs have not been reported in primary literature. This lack of direct head-to-head data underscores the need for compound-specific evaluation rather than assuming class-level equivalence.

Antifungal agents Phytoalexin research Antimicrobial discovery

Isosativanone (CAS 82829-55-8) Recommended Research and Industrial Application Scenarios Based on Differential Evidence


Central Nervous System (CNS) Drug Discovery: Isoflavanone Skeleton for Intermediate BBB Permeability

Based on the evidence that isoflavanones exhibit intermediate BBB permeability between pterocarpans and isoflavones [1], Isosativanone is best positioned as a candidate scaffold for CNS-targeted drug discovery where moderate BBB penetration is desired. Researchers should select Isosativanone over isoflavones when increased CNS exposure is required, or choose it as a baseline isoflavanone comparator when evaluating structure-permeability relationships. The favorable in silico prediction for MAO-B inhibition within the isoflavanone class [1] further supports its prioritization in Parkinson's disease or neuroprotection research programs.

Structure-Activity Relationship (SAR) Studies: Differentiating Isoflavanone Substitution Patterns

The 7,4'-dimethoxy-2'-hydroxy substitution pattern of Isosativanone [2] provides a distinct chemical probe for SAR investigations of isoflavonoid phytoalexins. Comparative studies with sativanone, onogenin, and other isoflavanones can elucidate how specific methoxy and hydroxyl substitutions influence target binding, metabolic stability, and tissue distribution. This application is particularly relevant given the evidence that methoxy versus methylenedioxy substitution does not significantly alter BBB permeability, but additional hydroxyl groups can substantially impact membrane retention [1].

Phytoalexin Defense Mechanism Elucidation: Medicago rugosa and Legume Pathogen Interactions

As a phytoalexin produced by fungus-inoculated Medicago rugosa leaflets , Isosativanone serves as a critical tool for studying plant-pathogen interactions in legume species. Its co-occurrence with medicarpin, vestitol, and isosativan provides an opportunity to investigate synergistic or additive antifungal defense mechanisms. Procurement of high-purity Isosativanone (>98% by HPLC, NMR, MS) [3] enables controlled in vitro studies to dissect the individual contribution of each phytoalexin to the overall defense response, addressing the evidence gap identified in cross-study antimicrobial comparisons.

Natural Product Reference Standard for Analytical Method Development

Isosativanone is well-characterized by NMR and MS [3], making it suitable as a reference standard for developing analytical methods to detect and quantify isoflavanone phytoalexins in plant extracts or biological matrices. Its defined purity (>98%) and established solubility profile (soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone) [3] ensure reproducibility in chromatographic method validation. This application leverages the compound's well-defined analytical properties rather than relying on unverified biological claims.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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